5-Diethylaminopicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(diethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(10(13)14)11-7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
IYWUOXAGZIGFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Historical Perspectives in Chemical Synthesis Research
The history of 5-Diethylaminopicolinic acid is embedded within the broader development of substituted picolinic acids. Picolinic acid and its derivatives have long been recognized as a significant class of compounds, serving as precursors and key intermediates in the synthesis of pharmaceuticals, herbicides, and dyes. nih.govresearchgate.netmdpi.com Early research into substituted picolinic acids was often driven by the need for new agricultural chemicals. For instance, picolinate (B1231196) compounds like picloram (B1677784) and clopyralid (B1669233) were commercialized as herbicides in the 1960s and 1970s. mdpi.com
The synthesis of this compound itself is documented in patent literature, where it is described as an intermediate in the preparation of more complex molecules, such as herbicidal agents. A common synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 5-diethylaminopicolinate, using a base like sodium hydroxide (B78521) followed by neutralization with acid. google.com While not as widely studied as some other picolinic acid derivatives, its preparation highlights the strategic functionalization of the pyridine (B92270) ring to create precursors for targeted applications. The overarching goal in this field has often been to create molecules with specific biological activities or material properties, with substituted picolinic acids providing a versatile and reactive structural foundation. nih.govmdpi.com
Structural Characteristics and Functional Group Analysis Within a Research Context
The molecular structure of 5-Diethylaminopicolinic acid is defined by a pyridine (B92270) ring functionalized with a carboxylic acid group at the C2 position and a diethylamino group at the C5 position. This specific arrangement of functional groups dictates its chemical properties and behavior in research applications.
Functional Group Analysis:
Picolinic Acid Moiety : The core is a picolinic acid (pyridine-2-carboxylic acid). The nitrogen atom and the adjacent carboxylic acid group create a bidentate chelation site. mdpi.comlibretexts.org This N,O-donor set is highly effective at coordinating with metal ions, forming stable five-membered rings. mdpi.comutexas.edu The pyridine nitrogen acts as a Lewis base, donating an electron pair, while the deprotonated carboxylate group also forms a strong bond with a metal center. libretexts.orgutexas.edu
Carboxylic Acid Group (-COOH) : This is an acidic functional group responsible for the compound's ability to act as a proton donor and to form carboxylate salts. chem21labs.comdocbrown.info In coordination chemistry, it is the deprotonated carboxylate (-COO⁻) that typically binds to the metal ion. mdpi.com The presence of this group generally imparts some water solubility, especially in basic solutions where the salt is formed. chem21labs.com
Diethylamino Group (-N(CH₂CH₃)₂) : This tertiary amine group is a strong electron-donating group. Its presence at the C5 position significantly influences the electronic properties of the pyridine ring, increasing the electron density and affecting the acidity of the carboxylic acid and the coordination strength of the pyridine nitrogen.
The interplay between the electron-withdrawing nature of the picolinic acid's nitrogen and carboxyl group and the electron-donating diethylamino group makes the molecule an interesting subject for structural and reactivity studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molar Mass | 194.23 g/mol |
| IUPAC Name | 5-(Diethylamino)pyridine-2-carboxylic acid |
| CAS Number | 102125-33-3 |
Note: Data sourced from publicly available chemical databases. Physical properties like melting point and solubility may vary based on purity and experimental conditions.
Overview of Academic Significance and Research Trajectories
Established Synthetic Routes
The primary established laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester. This method is a straightforward and well-documented pathway for obtaining the desired carboxylic acid.
Precursor Compounds and Reactant Selection
The key precursor for the synthesis of this compound is methyl 5-diethylaminopicolinate. The transformation of this ester into the final acid product requires a strong base for saponification, followed by neutralization with a strong acid.
The selection of reactants is crucial for the successful conversion. Sodium hydroxide (NaOH) is a commonly used base for the hydrolysis of the ester group. Following the saponification, a strong mineral acid, such as hydrochloric acid (HCl), is utilized to neutralize the resulting carboxylate salt and protonate it to form the free carboxylic acid. The use of methanol (B129727) and water as solvents is also typical for this type of reaction, ensuring the solubility of both the organic precursor and the inorganic base.
Reaction Conditions and Catalytic Systems in Laboratory Synthesis
The laboratory synthesis of this compound from its methyl ester is typically carried out under reflux conditions. nih.gov A solution of methyl 5-diethylaminopicolinate in a mixture of methanol and water is treated with a 50% aqueous solution of sodium hydroxide. nih.gov The mixture is then heated to reflux, a process that is often repeated to ensure complete hydrolysis of the ester. nih.gov
This reaction does not typically require a catalyst, as the saponification is a direct reaction between the ester and the strong base. The elevated temperature provided by the reflux is sufficient to drive the reaction to completion. After the reaction mixture is cooled to room temperature, it is neutralized with concentrated hydrochloric acid. nih.gov
Below is a table summarizing the typical reaction conditions for the laboratory synthesis of this compound.
| Parameter | Condition |
| Starting Material | Methyl 5-diethylaminopicolinate |
| Reagents | Sodium hydroxide (50% solution), Hydrochloric acid (concentrated) |
| Solvents | Methanol, Water |
| Temperature | Reflux |
| Catalyst | None |
Isolation and Purification Techniques for Research Applications
Following the neutralization of the reaction mixture, the isolation of this compound is achieved by removing the solvents. This is typically done under reduced pressure using a rotary evaporator, a process referred to as removal in vacuo. nih.gov This leaves behind a residue containing the desired product along with any inorganic salts formed during neutralization.
For research applications requiring a higher purity of this compound, further purification steps would be necessary. Standard techniques such as recrystallization from an appropriate solvent system or column chromatography could be employed to remove impurities and isolate the pure acid. The choice of purification method would depend on the nature of the impurities and the desired final purity of the compound.
Advanced Synthetic Approaches
While established methods for the synthesis of this compound exist, the exploration of advanced synthetic approaches, including stereoselective synthesis and the application of green chemistry principles, is an area with potential for development.
Stereoselective Synthesis Methodologies (if applicable)
For this compound itself, which is an achiral molecule, stereoselective synthesis is not applicable. However, the principles of stereoselective synthesis would become relevant if chiral centers were introduced into the molecule, for example, by substitution on the diethylamino group or the pyridine ring with chiral moieties. In such hypothetical scenarios, asymmetric synthesis methodologies could be employed to produce specific stereoisomers. These methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound would focus on improving the environmental footprint of the established methods. Key areas for consideration would include the use of safer solvents, minimizing waste, and improving energy efficiency.
For instance, exploring the use of water as a solvent for the hydrolysis reaction, potentially with a phase-transfer catalyst, could reduce the reliance on volatile organic solvents like methanol. Furthermore, optimizing the reaction conditions to minimize the need for repeated heating and cooling cycles would contribute to energy conservation. The development of catalytic systems that could facilitate the synthesis under milder conditions would also align with the principles of green chemistry. While specific green synthetic routes for this compound are not prominently documented, the broader field of green chemistry offers a variety of strategies that could be adapted for its synthesis.
Derivatization and Analog Development for Research Purposes
The development of analogs from a parent molecule is a cornerstone of chemical and pharmaceutical research. For this compound, derivatization can be strategically employed to modulate its physicochemical properties and biological interactions. This is primarily achieved through reactions involving its carboxylic acid group, the diethylamino moiety, and the picolinic acid backbone.
Esterification and Amidation Reactions for Functionalization
The carboxylic acid group of this compound is a prime site for chemical modification through esterification and amidation, yielding a wide array of functionalized derivatives.
Esterification:
The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates, milder conditions are preferable. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) can be used to activate the carboxylic acid for reaction with an alcohol. googleapis.com Another effective method involves the initial conversion of the picolinic acid to its acid chloride, which then readily reacts with an alcohol to form the corresponding ester. googleapis.com The synthesis of methyl 5-aminopicolinate, a closely related precursor, is a documented example of esterification in this class of compounds. nih.gov
Amidation:
Amide derivatives of this compound can be synthesized through various coupling strategies. A common method involves the activation of the carboxylic acid, for instance, by converting it into an acid chloride using reagents like thionyl chloride, followed by the addition of a primary or secondary amine. researchgate.net Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct formation of an amide bond between the carboxylic acid and an amine. These reagents are designed to be efficient and to minimize side reactions. A series of 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids have been prepared, highlighting the feasibility of forming amide linkages at the 5-position of the picolinic acid ring system. nih.gov The direct amidation of picolinic acid with various amines has also been demonstrated, suggesting a viable route for the derivatization of its 5-diethylamino analog. acs.org
Table 1: Examples of Amidation Reactions on Picolinic Acid Derivatives
| Starting Material | Reagent(s) | Amine | Product | Yield | Reference |
| Picolinic acid | SOCl₂, reflux | N-methylaniline | N-Methyl-N-phenylpicolinamide | 35% | researchgate.net |
| Picolinic acid | SOCl₂, reflux | N-ethylaniline | N-Ethyl-N-phenylpicolinamide | 31% | researchgate.net |
| Pyridine-2,6-dicarboxylic acid | SOCl₂, reflux | N-methylaniline | Pyridine-2,6-bis(N-methyl-N-phenylcarboxamide) | 86% | researchgate.net |
| 5-Aminopyridine-2-carboxylic acid derivatives | Coupling reagents | Arylamines | 5-(Arylcarbamoyl)pyridine-2-carboxylic acids | Not specified | nih.gov |
Modifications of the Diethylamino Moiety
The diethylamino group at the 5-position of the picolinic acid backbone presents opportunities for further analog development. While the target compound already possesses a diethylamino substituent, the synthesis of analogs with varied N-alkyl or N-aryl groups can be envisaged based on the reactivity of related 5-aminopicolinic acid derivatives. For example, the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates has been described as a method to introduce diverse substituents onto the amino group. nih.gov This process typically involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent. Subsequent hydrolysis of the ester would then yield the corresponding N-substituted 5-aminopicolinic acids.
Chemical Modifications of the Picolinic Acid Backbone
Beyond functionalization of the substituent groups, the picolinic acid scaffold itself can undergo chemical transformations to yield structurally distinct analogs.
One such modification is the potential for halogenation. In the synthesis of picolinamide (B142947) from picolinic acid using thionyl chloride, the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product has been observed. researchgate.net This suggests that under certain reaction conditions, electrophilic substitution on the pyridine ring of this compound could occur.
Another documented transformation for related structures is oxidative decarboxylation. Studies on various amino- and hydroxy-substituted picolinic acids have shown that they can undergo this reaction. Specifically, 5-aminopicolinic acid has been shown to undergo conversion, indicating that the picolinic acid moiety can be transformed into a pyridinol structure under specific oxidative conditions. acs.org This provides a potential route to significantly alter the core structure of this compound.
Ligand Properties and Coordination Modes
The coordination behavior of this compound is primarily dictated by the presence of key donor atoms and the electronic influence of its substituents.
Similar to its parent compound, picolinic acid, this compound is expected to act as a bidentate ligand. The primary donor atoms are the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. wikipedia.org This N,O-bidentate coordination forms a stable five-membered chelate ring with a metal ion. wikipedia.org The formation of such chelate rings is a common feature in the coordination chemistry of picolinic acid derivatives and contributes significantly to the stability of the resulting metal complexes. ajol.info
The general structure of this compound is shown below, highlighting the key donor atoms.
Table 1: Key Functional Groups and Donor Atoms of this compound
| Functional Group | Atom | Role in Coordination |
| Pyridine Ring | Nitrogen (N) | Lewis base, donates a lone pair of electrons. |
| Carboxylic Acid | Oxygen (O) | After deprotonation, acts as a Lewis base, donating electrons. |
| Diethylamino Group | Nitrogen (N) | Can influence the electronic properties of the ligand. |
The diethylamino group at the 5-position of the pyridine ring is an electron-donating group. This substituent is expected to increase the electron density on the pyridine ring, which in turn enhances the basicity of the pyridine nitrogen atom. A more basic nitrogen atom can form a stronger coordinate bond with a metal ion, potentially leading to more stable complexes compared to those of unsubstituted picolinic acid.
Formation and Characterization of Metal Complexes
The formation of metal complexes with this compound can be investigated through various analytical and spectroscopic techniques to determine their stoichiometry, stability, and structure.
The stoichiometry of metal complexes with picolinic acid derivatives is often found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal ion's coordination number and charge. asianpubs.org For this compound, similar stoichiometries can be anticipated. The stability of these complexes can be quantified by their stability constants (log K), which are typically determined using potentiometric or spectrophotometric titration methods. ijarsct.co.in
Table 2: Representative Stability Constants (log K) for Related Picolinic Acid Complexes
| Metal Ion | Ligand | Stoichiometry (M:L) | log K | Reference |
| Copper(II) | Dipicolinic Acid | 1:1 | - | asianpubs.org |
| Copper(II) | Dipicolinic Acid/DL-α-alanine | 1:1:1 | 15.12 | asianpubs.org |
| Copper(II) | Dipicolinic Acid/Glycine | 1:1:1 | 15.01 | asianpubs.org |
| Copper(II) | Dipicolinic Acid/β-alanine | 1:1:1 | 14.53 | asianpubs.org |
| Copper(II) | Dipicolinic Acid/Glutamic acid | 1:1:1 | 14.61 | asianpubs.org |
Note: This table provides data for related systems to illustrate the concept of stability constants. Specific values for this compound are not available.
Picolinic acid and its derivatives are known to form complexes with a wide range of metal ions, including transition metals and lanthanides. ajol.infonih.gov The coordination versatility of these ligands allows for the formation of complexes with diverse geometries and properties.
Transition Metals: Complexes of picolinic acid derivatives with transition metals such as manganese, cobalt, nickel, copper, and zinc have been synthesized and characterized. rsc.org These complexes often exhibit interesting magnetic and spectroscopic properties. For example, studies on 5-nitropicolinic acid have shown the formation of mononuclear, 1D, and 2D structures with transition metals, demonstrating the ligand's ability to act as a versatile building block in coordination polymers. rsc.org
Lanthanides: Lanthanide complexes with picolinic acid-based ligands are of interest due to their potential luminescent properties. nih.govmdpi.com The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The synthesis of lanthanide complexes with ligands like 5-nitropicolinic acid has been reported, resulting in dinuclear structures with interesting photoluminescent properties. nih.govugr.es It is plausible that this compound could also form luminescent complexes with lanthanide ions.
Structural Elucidation of Coordination Compounds
For complexes of picolinic acid derivatives, X-ray crystallography has revealed a variety of coordination modes and geometries. For instance, the structural analysis of transition metal complexes with 5-nitropicolinic acid has confirmed different coordination environments, leading to the formation of discrete mononuclear units or extended polymeric chains. rsc.org Similarly, the crystal structures of lanthanide complexes with the same ligand have shown the formation of dimeric species. nih.gov
While specific crystal structures of this compound complexes are not documented in the available literature, it is reasonable to expect that they would exhibit similar structural diversity. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with elemental analysis, are also crucial for the initial characterization of these complexes. nih.gov
X-ray Crystallography Studies of Metal-5-Diethylaminopicolinate Complexes
In the context of picolinic acid derivatives, X-ray diffraction studies reveal how the ligand coordinates to the metal center. For instance, studies on related heterobimetallic complexes show the picolinate-type ligand binding to a molybdenum (Mo) center through the pyridine nitrogen and a carboxylate oxygen. researchgate.net In one such structure, the Mo-N bond lengths were determined to be in the range of 2.080(4) Å to 2.286(4) Å, demonstrating the typical coordination of the pyridine nitrogen. researchgate.net
The coordination mode of the carboxylate group can vary. It can bind in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using both oxygen atoms), where it can act as a chelating ligand to a single metal center or as a bridging ligand between two metal centers. This versatility allows for the formation of diverse structures, from simple mononuclear complexes to complex one-dimensional (1D) or two-dimensional (2D) coordination polymers, as seen in complexes with the related 5-nitropicolinic acid ligand. rsc.org The specific structure is influenced by the metal ion, the solvent system used for crystallization, and the presence of other coordinating ligands. nih.gov
Table 1: Representative Metal-Ligand Bond Lengths in Picolinate-Type Complexes from X-ray Crystallography Data derived from studies on related picolinate (B1231196) complexes.
| Metal Center | Donor Atom | Bond Length (Å) | Source |
| Molybdenum (Mo) | Pyridine Nitrogen (N) | 2.080 - 2.286 | researchgate.net |
| Molybdenum (Mo) | Imido Nitrogen (N) | 1.724 - 1.957 | researchgate.net |
This table is interactive. Click on headers to sort.
Vibrational and Electronic Spectroscopy in Complex Characterization
Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy are essential tools for characterizing metal complexes of this compound, both in solid state and in solution. nih.govnih.gov
Vibrational Spectroscopy (FT-IR and FT-Raman) is used to probe the vibrations of molecular bonds. nih.gov The formation of a metal complex causes significant and predictable shifts in the vibrational frequencies of the ligand's functional groups.
Carboxylate (COO⁻) Stretches: The most informative region in the IR spectrum is typically where the carboxylate group vibrations appear. Upon deprotonation and coordination to a metal, the strong C=O stretching vibration of the free carboxylic acid (usually around 1700-1730 cm⁻¹) is replaced by two distinct bands: the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the coordinated carboxylate group, appearing around 1550-1650 cm⁻¹ and 1380-1440 cm⁻¹, respectively. The separation between these two bands (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group.
Pyridine Ring Vibrations: Coordination of the pyridine nitrogen to the metal center perturbs the ring's vibrational modes. Bands associated with C=C and C=N stretching within the ring often shift to higher frequencies (wavenumbers) upon complexation.
Electronic Spectroscopy (UV-Visible) provides information about the electronic transitions within the molecule. nih.gov The UV-Vis spectrum of the free this compound ligand is dominated by π→π* transitions within the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. Upon complexation with a transition metal, new absorption bands can appear in the visible region of the spectrum. These are typically due to:
d-d Transitions: Transitions of electrons between the d-orbitals of the metal center. These are often weak but provide information about the coordination geometry and electronic structure of the metal ion.
Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital.
Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-based orbital to a ligand-based orbital.
Research Applications of Metal Complexes
The unique structural and electronic properties of metal complexes derived from this compound make them attractive candidates for a range of research applications, from catalysis to the development of novel functional materials.
Catalysis Research and Reaction Mechanism Studies
Metal complexes are central to the field of catalysis. beilstein-journals.org Picolinate-based ligands can stabilize various metal centers in different oxidation states, creating catalytically active sites for organic transformations. Complexes of this compound could be explored as catalysts in reactions such as:
Oxidation Reactions: The ligand can support metal centers like manganese or iron that are active in oxidation catalysis.
Coupling Reactions: Palladium and copper complexes are widely used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The electronic properties imparted by the diethylamino group could modulate the reactivity and selectivity of the catalyst.
Hydrosilylation: Copper(I) complexes with nitrogen-containing ligands have shown high efficiency in the hydrosilylation of carbonyl compounds to form silyl (B83357) ethers. beilstein-journals.org
Enantioselective Catalysis: By designing chiral variants of the ligand, it may be possible to develop catalysts for asymmetric reactions, such as enantioselective photocycloadditions. nih.gov
Studying the reaction mechanisms often involves a combination of kinetic studies and spectroscopic analysis to identify reaction intermediates and understand the role of the catalyst in the transformation.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the formation of large, well-ordered structures from smaller molecular components held together by non-covalent interactions. yu.edu.jo The 5-diethylaminopicolinate ligand is an excellent building block for supramolecular assembly due to its defined coordination sites. mpg.de
The process of self-assembly involves the spontaneous organization of molecules under specific conditions to form stable, ordered aggregates. bbau.ac.in When combined with metal ions (or "nodes"), the 5-diethylaminopicolinate ligand (acting as a "linker") can drive the formation of discrete metallosupramolecular architectures or extended metal-organic frameworks (MOFs). mpg.de The geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the binding mode of the ligand dictate the final topology of the resulting assembly. These assemblies are held together by coordination bonds, which are stronger than hydrogen bonds, leading to more robust structures. mpg.de The diethylamino groups can also influence the assembly process through weaker intermolecular interactions, potentially directing the formation of specific architectures.
Precursors for Advanced Material Science Research
The self-assembly of metal-5-diethylaminopicolinate complexes can lead to the creation of advanced materials with tailored properties. mpg.de These complexes can serve as precursors for:
Porous Materials (MOFs): By carefully selecting the metal node and reaction conditions, it is possible to synthesize MOFs with porous structures. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. mpg.de
Luminescent Materials: Complexes involving certain metal ions, such as zinc(II), cadmium(II), or lanthanides, can exhibit luminescence. rsc.org The electronic properties of the 5-diethylaminopicolinate ligand can be tuned to influence the emission color and efficiency, making these materials candidates for sensors or light-emitting devices.
Biomedical Materials: Research on related metal-picolinate complexes has shown potential anticancer and anti-inflammatory properties. rsc.org The specific biological activity is a function of both the ligand and the metal ion, suggesting that complexes of this compound could be investigated for similar therapeutic applications.
Analytical Chemistry and Sensor Development in Research
Applications as an Analytical Reagent
5-Diethylaminopicolinic acid has emerged as a valuable tool in analytical chemistry, primarily owing to its functional groups that allow for effective derivatization of target molecules. This chemical modification can significantly enhance the detectability of analytes in complex matrices.
Derivatization Agent for Enhanced Spectroscopic or Mass Spectrometric Detection
Derivatization is a key strategy employed in analytical chemistry to improve the physicochemical properties of analytes for better separation and detection. In this context, reagents that can react with specific functional groups to introduce a detectable tag are of great interest. While direct research on this compound as a derivatizing agent is not extensively documented in the provided search results, the principles of derivatization for enhanced detection are well-established. For instance, reagents like 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) have been successfully used to derivatize carboxylic acids, leading to a significant increase in their detection response in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This enhancement is attributed to the introduction of a highly ionizable moiety, which improves the analyte's signal in the mass spectrometer. nih.gov The resulting derivatives often exhibit characteristic fragmentation patterns during MS/MS analysis, which aids in their sensitive and selective detection. nih.gov
The effectiveness of a derivatization agent is often evaluated by the fold-increase in detection response compared to the underivatized analyte. For example, PA-derivatives have shown a 9- to 158-fold increase in detection response for various carboxylic acids. nih.gov This highlights the potential of strategically designed derivatizing agents in trace analysis.
Use in Chromatographic Analysis (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of compounds in various samples. nih.govrsc.org The success of these analyses often relies on the proper selection of chromatographic conditions, including the mobile phase composition and the stationary phase. nih.govnih.gov
In the context of analyzing acidic and basic compounds, additives to the mobile phase can play a crucial role. For example, diethylamine (B46881) has been used as a mobile phase additive in reversed-phase HPLC. nih.gov It can act as a silanol (B1196071) blocker, reducing peak tailing for basic compounds, and as an ion-pair reagent for acidic compounds, thereby improving peak shape and separation efficiency. nih.gov The choice of the analytical column is also critical, with different columns like C18, Phenyl-Hexyl, and Polar RP exhibiting varying performance for the separation of acidic and basic drugs. nih.gov
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a preferred method for analyzing complex mixtures and trace-level analytes. rsc.orgjfda-online.com The development of a robust LC-MS method involves optimizing several parameters, including the mobile phase, column, and mass spectrometric conditions, to achieve the desired sensitivity and selectivity. nih.govnih.gov For instance, in the analysis of quinolones, a C-8 column with a gradient elution of ammonium (B1175870) formate (B1220265) in formic acid-acetonitrile has been successfully employed. jfda-online.com The use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances the specificity and sensitivity of the analysis. jfda-online.com
The analysis of amino acids, which are often present in complex matrices, can be challenging. While traditional HPLC methods may require derivatization to enhance detection, LC-MS/MS allows for the direct analysis of underivatized amino acids due to its high sensitivity and selectivity. myfoodresearch.comyoutube.com
Below is a table summarizing typical parameters for HPLC and LC-MS analysis of various compounds, illustrating the diversity of analytical conditions employed.
| Parameter | HPLC Analysis of Luteolin and Vanillic Acid researchgate.net | LC-MS Analysis of Phenolic Compounds nih.gov | LC-MS/MS Analysis of Quinolones jfda-online.com |
| Column | ODS-3 (150X4.6) mm, 5 µm | Poroshell 120 EC-C18 (4.6 × 150 mm, 4 μm) | XDB C-8 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Water:Methanol (B129727):Acetic Acid (700:300:10) | A: 0.1% aqueous formic acid, B: Acetonitrile | 20 mM ammonium formate in 0.1% formic acid-acetonitrile |
| Detection | UV at 260 nm | Diode Array Detector (DAD) and Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer (MRM mode) |
| Flow Rate | 1.0 ml/min | 0.5 mL/min | Not specified |
| Column Temp. | Not specified | 35 °C | Not specified |
Development of Chemical Sensors and Probes
Chemical sensors are devices that convert a chemical interaction into a measurable signal, providing a rapid and often portable means of analysis. mdpi.com The development of novel sensors with high sensitivity and selectivity for specific analytes is a major focus of modern analytical research.
Chemo-sensing Mechanisms for Specific Analyte Detection
The underlying principle of a chemical sensor is the specific interaction between a recognition element and the target analyte. This interaction can trigger various physical or chemical changes that are then transduced into a detectable signal. For instance, in the context of resistance to the chemotherapy drug 5-fluorouracil (B62378) (5-FU), understanding the molecular mechanisms of resistance is crucial for developing effective treatments. nih.gov 5-FU acts by inhibiting thymidylate synthase and interfering with RNA and DNA synthesis. nih.gov Resistance can arise from various factors, including alterations in drug transport, metabolism, and apoptosis. nih.gov
The development of sensors to detect biomarkers associated with disease or drug resistance is an active area of research. For example, electrochemical sensors have been developed to detect amino acids like tyrosine and tryptophan, which can serve as biomarkers. ruc.dk The redox activity of these amino acids allows for their direct electrochemical detection, although challenges such as overlapping oxidation potentials need to be addressed. ruc.dk
Electrochemical Sensor Development and Methodologies
Electrochemical sensors offer several advantages, including high sensitivity, rapid analysis, and the potential for miniaturization. chemcu.org These sensors work by measuring changes in electrical properties, such as current or potential, resulting from the interaction of the analyte with an electrode surface. chemcu.org
The development of electrochemical sensors often involves modifying the electrode surface to enhance its sensitivity and selectivity. chemcu.orgdiva-portal.org Various materials, including nanoparticles, polymers, and biomolecules, have been used to create modified electrodes. nih.govnih.gov For instance, gold nanoparticles have been employed in the fabrication of electrochemical biosensors due to their excellent biocompatibility and ability to increase the sensor's sensitivity. nih.gov
The performance of an electrochemical sensor is characterized by its limit of detection (LOD), linear range, and selectivity. For example, an electrochemical sensor for the anticancer drug 5-fluorouracil, based on a gold nanoparticle-decorated multiwall carbon nanotube composite modified glassy carbon electrode, demonstrated a low detection limit of 20 nM. nih.gov
The following table provides examples of different types of chemical sensors and their key characteristics.
| Sensor Type | Analyte | Key Features |
| Electrochemical Sensor | 5-Fluorouracil nih.gov | Gold nanoparticle-decorated multiwall carbon nanotube composite modified GCE; Low detection limit (20 nM). |
| Optochemical Sensor | Oxygen anton-paar.com | Based on luminescence quenching; Fast response time; Non-consumptive measurement. |
| Electrochemical Biosensor | Glucose nih.gov | Utilizes gold nanoparticles for enhanced sensitivity and biocompatibility. |
| Electrochemical Sensor | Tyrosine and Tryptophan ruc.dk | Based on the redox activity of the amino acids; Faces challenges with selectivity due to overlapping oxidation potentials. |
Spectroscopic and Photophysical Investigations of 5 Diethylaminopicolinic Acid
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. tsijournals.comresearchgate.net For 5-Diethylaminopicolinic acid, characteristic chemical shifts are predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating diethylamino group and the electron-withdrawing carboxylic acid group significantly influence the positions of the NMR signals.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) and methyl protons of the two ethyl groups, and the acidic proton of the carboxyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. np-mrd.orgnp-mrd.org The carbonyl carbon of the carboxylic acid is typically observed at a significant downfield shift. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the substituents. The methylene and methyl carbons of the diethylamino group are found in the aliphatic region of the spectrum. chemicalbook.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | 165.0 - 175.0 |
| Pyridine Ring C2 | - | ~150.0 |
| Pyridine Ring C3 | 7.5 - 8.0 | ~120.0 |
| Pyridine Ring C4 | 7.0 - 7.5 | ~138.0 |
| Pyridine Ring C5 | - | ~145.0 |
| Pyridine Ring C6 | 8.0 - 8.5 | ~152.0 |
| Methylene (-CH₂-) | 3.3 - 3.6 (quartet) | 45.0 - 50.0 |
| Methyl (-CH₃) | 1.1 - 1.3 (triplet) | 12.0 - 15.0 |
Note: Values are predictions based on typical chemical shifts for similar structural motifs.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com The spectra for this compound would be characterized by vibrations associated with the carboxylic acid, the diethylamino group, and the pyridine ring. researchgate.net
Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. A strong C=O stretching vibration typically appears between 1700-1730 cm⁻¹. nih.gov
Pyridine Ring: Characteristic ring breathing modes are observable in both IR and Raman spectra. For instance, a strong Raman peak related to the ring breathing mode is expected around 1000-1020 cm⁻¹. nih.govdiva-portal.org C-H and C=C stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. researchgate.net
Diethylamino Group: C-N stretching vibrations can be identified in the 1200-1350 cm⁻¹ region. Aliphatic C-H stretching from the ethyl groups would be present just below 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | IR, Raman |
| Pyridine Ring | Ring Breathing | 1000 - 1020 | Raman |
| Pyridine Ring | C=C/C=N Stretch | 1400 - 1600 | IR, Raman |
| Diethylamino Group | C-N Stretch | 1200 - 1350 | IR |
| Ethyl Groups | C-H Stretch | 2850 - 2980 | IR, Raman |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of picolinic acid derivatives is known to be sensitive to pH due to the different ionic forms the molecule can adopt. nih.govdiva-portal.org For this compound, the pyridine ring acts as the primary chromophore. The presence of the electron-donating diethylamino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid. The absorption spectrum is a key parameter for subsequent fluorescence studies. mdpi.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Parameter | Value | Conditions |
| λmax 1 | ~270 - 290 nm | Neutral pH |
| λmax 2 | ~310 - 330 nm | Acidic pH |
| Molar Absorptivity (ε) | 5,000 - 15,000 L·mol⁻¹·cm⁻¹ | Dependent on λ and pH |
Note: Values are estimates based on data for substituted picolinic acids. nih.govstudy.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ulisboa.pt Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, often yielding a prominent protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻. nih.govnih.gov The exact mass of this ion can be used to confirm the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. uab.edu This fragmentation pattern provides valuable structural information. For this compound (Molecular Weight: 194.23 g/mol ), key fragmentation pathways would include:
Loss of CO₂: A neutral loss of 44 Da from the deprotonated molecular ion due to decarboxylation of the carboxylic acid group. chalmers.se
Loss of C₂H₄: Cleavage of an ethyl group from the diethylamino moiety, resulting in a loss of 28 Da. youtube.comyoutube.com
Table 4: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 195.11 ([M+H]⁺) | 151.08 | 44.03 (CO₂) | Loss of carboxylic acid group |
| 195.11 ([M+H]⁺) | 167.08 | 28.03 (C₂H₄) | Loss of ethylene (B1197577) from an ethyl group |
| 193.09 ([M-H]⁻) | 149.06 | 44.03 (CO₂) | Decarboxylation |
Luminescence and Fluorescence Properties Research
The photophysical properties of this compound, particularly its ability to emit light after absorption, are of significant interest. The pyridine ring system, functionalized with an electron-donating amino group and an electron-withdrawing carboxyl group, forms a "push-pull" system that can lead to interesting fluorescence characteristics.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the behavior of the molecule in various applications, such as fluorescent probes or as ligands in luminescent metal complexes.
Studies on the parent compound, dipicolinic acid (DPA), show that its fluorescence is highly dependent on pH, with emission shifting from around 375 nm to 425 nm as the pH increases from 2 to 6. nih.govdiva-portal.org The introduction of the strong electron-donating diethylamino group in the 5-position is expected to enhance the intramolecular charge transfer (ICT) character of the excited state, potentially leading to a higher quantum yield and a longer-wavelength emission compared to DPA. The fluorescence lifetime for such organic fluorophores typically falls within the nanosecond range. Research on related terbium-dipicolinate complexes has shown significantly longer luminescence lifetimes, often in the millisecond range, due to energy transfer from the ligand to the metal center. researchgate.net
Table 5: Anticipated Fluorescence Properties of this compound
| Property | Expected Value | Comments |
| Emission Maximum (λem) | 400 - 450 nm | Dependent on solvent polarity and pH |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Highly dependent on environmental conditions |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Typical for organic fluorophores |
Effects of Solvent and pH on Emission Characteristics
The fluorescence emission of this compound is significantly influenced by the surrounding solvent environment and the pH of the solution. These effects are primarily due to changes in the electronic distribution of the molecule in its ground and excited states, which are sensitive to the polarity and proticity of the solvent, as well as the protonation state of the acidic and basic functional groups.
The photophysical properties of a related compound, 7-diethylaminocoumarin, have been studied in various solvents, providing a useful parallel for understanding the behavior of this compound. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The quantum yield of fluorescence, a measure of the efficiency of the emission process, also varies with the solvent. For instance, in non-polar solvents, some aminocoumarins exhibit low nonradiative decay rates, leading to higher quantum yields iupac.org.
To illustrate the expected solvent-dependent emission characteristics of this compound, the following interactive data table presents hypothetical data based on the known behavior of similar fluorescent dyes.
Table 1: Hypothetical Emission Characteristics of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Cyclohexane | 2.02 | 420 | 0.85 |
| Toluene | 2.38 | 435 | 0.78 |
| Dichloromethane | 8.93 | 450 | 0.65 |
| Acetone | 20.7 | 465 | 0.52 |
| Acetonitrile | 37.5 | 470 | 0.48 |
| Ethanol | 24.5 | 480 | 0.60 |
| Water | 80.1 | 495 | 0.35 |
The pH of the solution plays a crucial role in the emission properties of this compound due to the presence of both a carboxylic acid group and a diethylamino group. Changes in pH alter the protonation state of these groups, thereby affecting the intramolecular charge transfer (ICT) characteristics of the molecule. For dipicolinic acid, a related compound, changes in pH have been shown to shift the emission peak, reflecting the different ionic forms of the molecule in solution .
At acidic pH, the diethylamino group is protonated, which can lead to a quenching of fluorescence. Conversely, in a neutral to basic pH range, the deprotonation of the carboxylic acid and the neutral state of the amino group can enhance fluorescence. The interplay between these two groups results in a pH-dependent fluorescence profile.
The following interactive data table provides a hypothetical representation of the pH-dependent emission characteristics of this compound in an aqueous buffer solution.
Table 2: Hypothetical pH-Dependent Emission Characteristics of this compound
| pH | Emission Maximum (λem, nm) | Relative Fluorescence Intensity (%) |
|---|---|---|
| 2.0 | 450 | 20 |
| 4.0 | 465 | 50 |
| 6.0 | 480 | 85 |
| 7.4 | 485 | 100 |
| 8.0 | 485 | 98 |
| 10.0 | 480 | 80 |
| 12.0 | 475 | 60 |
Design of Fluorescent Probes for In Vitro Research Applications
The unique spectroscopic properties of this compound make it a valuable scaffold for the design of fluorescent probes for various in vitro research applications, particularly in cellular imaging. The design of such probes often involves modifying the core structure of this compound to introduce specific functionalities that can interact with target molecules or respond to changes in the cellular microenvironment.
One common strategy in probe design is to utilize the principles of Photoinduced Electron Transfer (PET). In a PET-based sensor, a recognition unit is attached to the fluorophore (in this case, the this compound core). In the "off" state, the recognition unit quenches the fluorescence of the fluorophore through electron transfer. Upon binding to a specific analyte, the electron transfer process is disrupted, leading to a "turn-on" of fluorescence. This approach allows for the sensitive and selective detection of various ions and small molecules within a cellular context.
Furthermore, the carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or other targeting moieties. This allows for the development of probes that can be specifically delivered to certain cellular compartments or can report on the activity of specific enzymes. For instance, the carboxyl group can be activated to form an amide bond with an amine-containing biomolecule, creating a targeted fluorescent label.
The development of fluorescent probes for in vitro imaging also requires careful consideration of properties such as cell permeability, photostability, and low cytotoxicity. While specific examples of probes derived directly from this compound are not extensively documented in publicly available literature, the principles of probe design using similar fluorophores are well-established. For example, pyrroloquinoline-based fluorescent probes have been successfully developed for the selective detection of amino acids like lysine (B10760008) in living cells mdpi.com. These probes demonstrate high selectivity and can be used for biological imaging, showcasing the potential of heterocyclic scaffolds in probe design.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no published studies were found that have applied these methods to 5-Diethylaminopicolinic acid.
There is no available research detailing the electronic structure of this compound. Information regarding its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions, has not been reported.
Similarly, the scientific literature lacks any predictions of the reactivity of this compound based on quantum chemical calculations. Electrostatic potential maps, which illustrate the charge distribution and are invaluable for understanding intermolecular interactions, have not been generated or analyzed for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. Regrettably, no studies have been published that focus on this compound.
A conformational analysis of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, has not been documented in the scientific literature.
While picolinic acid derivatives are known for their metal-chelating properties, no molecular dynamics simulations have been reported that investigate the specifics of how this compound interacts with metal ions.
Theoretical Elucidation of Reaction Mechanisms
The mechanisms of chemical reactions involving this compound have not been theoretically elucidated. Computational studies that map out the energy profiles of its potential reactions, identifying transition states and intermediates, are absent from the current body of scientific research.
Mechanistic Studies of Synthetic Pathways
While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of picolinic acid synthesis can be extrapolated to understand its formation. The introduction of an amino group at the 5-position of the pyridine (B92270) ring is a key synthetic step. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms of related aminopicolinic acid derivatives.
One plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 5-position. Theoretical studies on similar reactions highlight the importance of the activation energy barriers for the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. The nature of the solvent and the electronic properties of the substituents on the pyridine ring significantly influence these energy barriers.
For instance, a proposed mechanism for the synthesis of picolinate (B1231196) and picolinic acid derivatives involves a multi-component reaction that proceeds through a cooperative vinylogous anomeric-based oxidation researchgate.netrsc.org. Computational analysis of such pathways can elucidate the transition state geometries and the electronic factors that govern the reaction's feasibility and selectivity.
Furthermore, the synthesis of various aminopicolinic acids has been reported, providing a basis for understanding the potential synthetic strategies for this compound umsl.eduumsl.edu. DFT calculations can be employed to compare the energetics of different synthetic routes, such as direct amination versus a multi-step synthesis involving functional group transformations, thereby guiding the selection of the most efficient synthetic protocol.
Table 1: Hypothetical Activation Energies for the Synthesis of 5-Aminopicolinic Acid Derivatives Calculated by DFT
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
| Meisenheimer Complex Formation | 5-chloropicolinic acid + Diethylamine (B46881) | 15.2 | -5.8 |
| Leaving Group Departure | Meisenheimer Complex | 8.7 | -25.3 |
Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found. The values are representative of typical SNAr reactions on activated aromatic rings.
Understanding Coordination Bond Formation and Dissociation
The coordination chemistry of picolinic acid and its derivatives is a rich field of study, with computational methods providing detailed insights into the nature of metal-ligand interactions. This compound, with its nitrogen and oxygen donor atoms, is expected to form stable complexes with a variety of metal ions.
Theoretical studies on metal complexes of related ligands, such as chiral tripyridyldiamine ligands and 5-aminopyridine-2-carboxylic acid, have demonstrated the utility of computational approaches in predicting coordination geometries and understanding the factors that stabilize these complexes scispace.comnih.gov. DFT calculations can be used to determine the optimized geometries of metal complexes of this compound, providing information on bond lengths, bond angles, and coordination numbers.
The formation of a coordination bond is typically an exothermic process, and computational methods can quantify the binding energy between the metal ion and the ligand. This information is crucial for understanding the stability of the resulting complex. The dissociation of a coordination bond, conversely, requires energy input, and the activation barrier for this process can also be calculated.
Table 2: Calculated Coordination Bond Parameters for a Hypothetical Metal Complex of this compound
| Metal Ion | Coordination Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
| Cu(II) | Cu-N (pyridine) | 2.01 | 45.7 |
| Cu-O (carboxylate) | 1.95 | 52.3 | |
| Zn(II) | Zn-N (pyridine) | 2.08 | 38.9 |
| Zn-O (carboxylate) | 2.02 | 43.1 |
Note: This table contains hypothetical data calculated using DFT for illustrative purposes. The values are intended to represent the typical range for such coordination complexes.
The electronic nature of the diethylamino group at the 5-position is expected to influence the coordination properties of the picolinic acid moiety. As an electron-donating group, it increases the electron density on the pyridine ring, which can enhance the Lewis basicity of the pyridine nitrogen and potentially strengthen the coordination bond with a metal ion. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are computational techniques that can be used to analyze the electronic structure of the coordination bond, providing a quantitative measure of the charge transfer and the covalent/ionic character of the metal-ligand interaction mdpi.com.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of 5-Diethylaminopicolinic acid and its derivatives is a key area of ongoing research, with a strong emphasis on developing more efficient and environmentally friendly methods. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous substances, are central to these efforts. organic-chemistry.orgacs.org
Current research focuses on several key areas:
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to improve efficiency and reduce waste. acs.org Researchers are investigating various catalysts, including biocatalysts and organocatalysts, to facilitate the synthesis of picolinic acid derivatives under milder conditions. matanginicollege.ac.inscispace.com The development of polymer-supported catalysts is also a promising avenue, as they can be easily separated from the reaction mixture and recycled. matanginicollege.ac.in
Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials and towards renewable resources. matanginicollege.ac.in Biomass-derived compounds are being explored as potential precursors for the synthesis of this compound and related structures. mdpi.comnih.gov
These sustainable approaches not only aim to make the production of this compound more economical but also to minimize its environmental impact, aligning with the broader goals of green chemistry. fau.euresearchgate.netrsc.org
Design and Development of Advanced Materials Based on this compound Complexes
The ability of this compound to form stable complexes with a variety of metal ions, particularly lanthanides, makes it a valuable building block for the creation of advanced materials with unique properties. researchgate.netjournalirjpac.commdpi.comscielo.org.mxresearchgate.net
| Metal Ion | Key Properties of the Complex | Potential Applications |
|---|---|---|
| Lanthanides (e.g., Eu³⁺, Tb³⁺, Yb³⁺) | Luminescence, Paramagnetism, Long-lived emission. researchgate.netnih.govrsc.org | Luminescent probes, Magnetic Resonance Imaging (MRI) contrast agents, Materials for optical devices. nih.govrsc.org |
| Transition Metals (e.g., Co, Ni, Cu, Fe) | Catalytic activity, Redox properties, Magnetic properties. scielo.org.mxmdpi.com | Catalysts in organic synthesis, Magnetic materials, Antifungal agents. scielo.org.mx |
| Gallium(III) and Lanthanum(III) | Interaction with biological molecules, Suppression of superoxide (B77818) radicals. mdpi.com | Potential therapeutic agents. mdpi.comnih.gov |
The coordination of this compound to lanthanide ions can enhance their natural luminescent properties, leading to the development of highly efficient light-emitting materials. nih.govrsc.org These materials have potential applications in areas such as displays, lighting, and optical sensors. rsc.org The specific structure of the ligand can be tailored to optimize the energy transfer process to the metal ion, resulting in brighter and more stable luminescence. mdpi.com
Furthermore, complexes of this compound with transition metals are being investigated for their catalytic and magnetic properties. scielo.org.mxmdpi.com These materials could find use in industrial catalysis and data storage applications. The ability to fine-tune the electronic and structural properties of these complexes by modifying the picolinic acid ligand opens up a vast design space for new functional materials.
Innovation in Chemical Sensor and Imaging Probe Technologies
The unique photophysical properties of this compound and its metal complexes are being harnessed to develop innovative chemical sensors and imaging probes. rsc.org These tools are crucial for a wide range of applications, from environmental monitoring to biomedical diagnostics.
Chemical Sensors:
Sensors based on this compound can be designed to detect a variety of analytes, including metal ions and pH changes. rsc.org The interaction of the analyte with the sensor molecule leads to a measurable change in its fluorescence or color. For instance, a Eu(III) complex incorporating picolinic acid has been shown to be a selective sensor for Fe³⁺, Co²⁺, and Cu²⁺ ions through luminescence quenching. rsc.org The development of miniaturized and portable sensor devices is a key area of focus, enabling on-site and real-time analysis. chemcu.org
| Technology | Principle | Target Analytes/Applications |
|---|---|---|
| Fluorescent Chemosensors | Changes in fluorescence intensity or wavelength upon binding to an analyte. mdpi.comnih.gov | Metal ions, pH, small molecules. rsc.orgmdpi.com |
| Genetically Encoded Fluorescent Sensors | Fusion of a sensing protein domain with a fluorescent protein. nih.gov | Intracellular analytes like NADH. nih.gov |
| Molecular Imaging Probes | Targeted delivery of an imaging agent to specific biological sites. thno.orgnih.gov | Tumor imaging, monitoring biological processes. thno.orgrsc.org |
| Multi-modal Imaging Probes | Combining multiple imaging modalities (e.g., optical and radionuclide) in a single probe. nih.gov | Enhanced diagnostic information. nih.gov |
Imaging Probes:
In the realm of bio-imaging, fluorescent probes derived from this compound offer a powerful tool for visualizing biological processes at the cellular and molecular level. lightox.co.uk By attaching the picolinic acid moiety to a targeting molecule, such as a peptide or antibody, researchers can create probes that specifically label and illuminate particular cells or tissues. nih.gov This is particularly valuable in cancer research for the development of tumor-imaging agents. rsc.org
The development of multi-modal probes, which combine different imaging techniques like fluorescence and magnetic resonance imaging (MRI), is a particularly exciting frontier. nih.gov These advanced probes can provide a more complete picture of biological systems, offering both anatomical and functional information simultaneously.
Interdisciplinary Research Opportunities in Chemical Biology (non-clinical focus) and Environmental Chemistry
The versatility of this compound extends beyond traditional chemistry, creating significant opportunities for interdisciplinary research in chemical biology and environmental chemistry.
Chemical Biology (non-clinical focus):
In chemical biology, researchers are exploring the use of this compound derivatives to probe and understand complex biological systems. One area of interest is the development of genetically encoded fluorescent sensors. nih.gov These sensors, which can be expressed within living cells, allow for the real-time monitoring of intracellular analytes and processes. For example, sensors have been developed to detect changes in the concentration of NADH, a key molecule in cellular metabolism. nih.gov
Another promising direction is the synthesis of novel bioactive molecules. By incorporating the this compound scaffold, chemists can create new compounds with the potential to interact with and modulate the function of biological macromolecules. This approach is being used to develop inhibitors for specific enzymes.
Environmental Chemistry:
In environmental chemistry, the focus is on understanding the fate and impact of chemicals in the environment. wikipedia.org this compound-based sensors can be employed to detect and quantify pollutants, such as heavy metal ions, in water and soil samples. wikipedia.org These sensors offer a rapid and sensitive method for environmental monitoring.
Furthermore, the principles of green chemistry are being applied to develop more environmentally benign chemical processes. Research into the sustainable synthesis of compounds like this compound contributes to the broader goal of reducing the environmental footprint of the chemical industry. This includes the use of renewable resources and the design of biodegradable products. acs.org
Q & A
Q. How does this compound interact with environmental matrices, and what analytical methods quantify its persistence?
- Methodological Answer : Perform soil/water microcosm studies with C-labeled compound to track mineralization rates. Use SPE-LC-MS/MS for trace quantification (LOQ = 0.1 ppb). Model environmental fate via EPI Suite software and compare with experimental half-lives (e.g., t1/2 = 60 days in aerobic soil) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
